TTX-P

Description

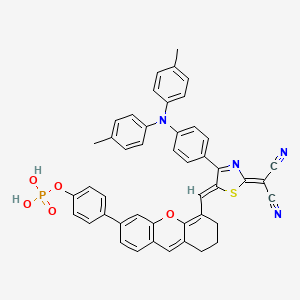

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C46H35N4O5PS |

|---|---|

Poids moléculaire |

786.8 g/mol |

Nom IUPAC |

[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C46H35N4O5PS/c1-29-6-16-38(17-7-29)50(39-18-8-30(2)9-19-39)40-20-12-32(13-21-40)44-43(57-46(49-44)37(27-47)28-48)26-36-5-3-4-35-24-34-11-10-33(25-42(34)54-45(35)36)31-14-22-41(23-15-31)55-56(51,52)53/h6-26H,3-5H2,1-2H3,(H2,51,52,53)/b43-26- |

Clé InChI |

VYRFSTARZNNQFU-SJUSNGENSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C\4=NC(=C(C#N)C#N)S/C4=C\C5=C6C(=CC7=C(O6)C=C(C=C7)C8=CC=C(C=C8)OP(=O)(O)O)CCC5 |

SMILES canonique |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=NC(=C(C#N)C#N)SC4=CC5=C6C(=CC7=C(O6)C=C(C=C7)C8=CC=C(C=C8)OP(=O)(O)O)CCC5 |

Origine du produit |

United States |

Foundational & Exploratory

The Bacterial Genesis of a Potent Neurotoxin: Unraveling the Origin of Tetrodotoxin in Marine Fauna

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Abstract

Tetrodotoxin (TTX), a formidable voltage-gated sodium channel blocker, is a non-proteinaceous neurotoxin found across a wide and phylogenetically diverse array of marine and terrestrial animals. Its intricate molecular structure and potent biological activity have made it a subject of intense scientific scrutiny, not only for its role in toxicology and public health but also as a valuable tool in neuropharmacology. For decades, the origin of TTX in host organisms was a profound enigma. This technical guide synthesizes the current body of evidence, which overwhelmingly points to a bacterial genesis. We will explore the primary mechanisms of TTX accumulation in marine animals—endogenous symbiosis and exogenous food web transfer—and present the key experimental findings that underpin this hypothesis. Detailed methodologies for the isolation of TTX-producing bacteria and the analytical techniques for toxin detection are provided. Furthermore, this document summarizes quantitative data on toxin distribution and discusses the ongoing challenges and future research directions required to fully elucidate the toxin's biosynthetic pathways and ecological dynamics.

The Prevailing Paradigm: A Bacterial Origin

The widespread distribution of tetrodotoxin in taxonomically disparate animals, from pufferfish (family Tetraodontidae) to blue-ringed octopuses, gastropods, and starfish, strongly refutes the likelihood of a conserved, endogenous biosynthetic pathway in these eukaryotes.[1][2] This observation led to the prevailing and now widely accepted hypothesis that TTX is produced by microorganisms, primarily bacteria.[3][4] Marine animals are believed to acquire this potent neurotoxin through two principal, and likely complementary, pathways: a symbiotic relationship with TTX-producing bacteria and the bioaccumulation of the toxin through the marine food web.[5][6][7]

Endogenous Production via Symbiotic Bacteria

The endogenous symbiosis theory posits that marine animals harbor TTX-producing bacteria within their tissues, which continuously synthesize the toxin. Numerous studies have successfully isolated bacterial strains capable of producing TTX from the tissues of toxic organisms, including the intestines, liver, ovaries, and skin.[6][8] These symbiotic relationships are crucial, as they may provide the host with a chemical defense mechanism against predation.[9]

The first definitive isolation of TTX-producing bacteria was achieved in 1986 from the intestine of a xanthid crab, Atergatis floridus.[5][10] Since then, a diverse range of bacterial genera have been identified as putative TTX producers, including Vibrio, Pseudomonas, Bacillus, Alteromonas, Aeromonas, and Actinomyces.[3][6][11] While the presence of these bacteria in toxic animals is well-documented, a significant challenge to this hypothesis is that the quantity of TTX produced by these bacteria in laboratory cultures is often orders of magnitude lower than the concentrations found in their hosts.[12] This discrepancy suggests that in vivo conditions, host-bacterial interactions, or other currently unknown factors may significantly enhance toxin production.[12]

Exogenous Accumulation Through the Marine Food Web

Complementing the symbiosis model is the exogenous accumulation hypothesis, which is supported by compelling experimental evidence. This pathway involves the transfer and concentration of TTX through successive trophic levels. The process begins with free-living or symbiotic bacteria releasing TTX into the environment or being consumed by filter-feeders and other small invertebrates.[6][7] These primary consumers are then preyed upon by larger organisms, leading to the bioaccumulation of the toxin.

Pivotal experiments with pufferfish have substantiated this model. Cultured, non-toxic pufferfish of the genus Takifugu become toxic when administered a diet containing TTX.[6][9][13] Conversely, toxic wild-caught pufferfish gradually lose their toxicity when raised in captivity on a TTX-free diet.[1][13] These findings strongly indicate that for many species, TTX is not produced endogenously by the animal itself but is acquired from external sources.[9]

Caption: Dual pathways for tetrodotoxin accumulation in marine animals.

Unraveling the Biosynthetic Enigma

Despite the consensus on its bacterial origin, the precise biosynthetic pathway of TTX remains one of the most significant unresolved questions in natural product chemistry.[5][14] The toxin's complex, caged structure, featuring a unique guanidinium group attached to a 2,4-dioxa-adamantane skeleton, presents a formidable biosynthetic puzzle.[5][11]

Initial hypotheses suggested that the guanidinium group is derived from arginine.[5] More recent genomic studies have pointed towards the involvement of complex gene clusters, such as those encoding for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are known to be responsible for the synthesis of other complex natural products.[5][11][15] In 2021, the first complete genome of a TTX-producing bacterium, Bacillus sp. 1839 (reclassified as Cytobacillus gottheilii), was sequenced, providing a critical resource for identifying the elusive TTX biosynthesis genes.[1][15] However, the definitive pathway and the enzymes involved are still under active investigation.

Quantitative Data Summary

The concentration and distribution of TTX are highly variable among species and even within the tissues of a single organism. The liver, ovaries, and skin are typically the most toxic organs in marine pufferfish, while muscle tissue often contains little to no toxin.[2][5][9]

Table 1: Selected TTX-Producing Bacteria and Their Host Organisms

| Bacterial Genus/Species | Host Organism | Reference |

| Vibrio spp. (e.g., V. alginolyticus) | Pufferfish (Fugu vermicularis), Xanthid Crab (Atergatis floridus) | [5] |

| Bacillus spp. (e.g., B. cereus, Cytobacillus gottheilii) | Pufferfish (Fugu rubripes), Marine Ribbon Worm (Cephalothrix cf. simula) | [8][15] |

| Pseudomonas spp. | Red Algae (Jania sp.) | [5] |

| Alteromonas spp. | Southern Blue-Ringed Octopus (Hapalochlaena maculosa) | [1] |

| Aeromonas spp. | Obscure Pufferfish (Takifugu obscurus) | [1] |

| Shewanella baltica | Pufferfish (Toxic gut microbiota) | [16] |

| Pseudoalteromonas neustonica | Pufferfish (Toxic gut microbiota) | [16] |

Table 2: Anatomical Distribution and Relative Toxicity in Pufferfish (Takifugu spp.)

| Organ | Relative TTX Concentration | Reference |

| Ovary | Very High | [2][5] |

| Liver | Very High | [2][5] |

| Skin | High to Very High | [2][5] |

| Intestine | Moderate to High | [6] |

| Testis | None to Low | [5] |

| Muscle | None to Low | [5] |

Key Experimental Protocols

The investigation into the origin of TTX relies on a combination of microbiological, chemical, and analytical techniques. The following sections detail the generalized methodologies for key experiments.

Protocol for Isolation and Culture of TTX-Producing Bacteria

-

Sample Collection: Aseptically collect tissue samples (e.g., intestine, liver) from a TTX-bearing marine animal.

-

Homogenization: Homogenize the tissue sample in sterile marine broth or saline solution.

-

Serial Dilution & Plating: Perform serial dilutions of the homogenate and plate onto marine agar (e.g., PYBG agar) or other suitable media.[10]

-

Incubation: Incubate plates at an appropriate temperature (e.g., 25°C) until distinct bacterial colonies appear.

-

Isolation & Purification: Select and streak individual colonies onto fresh plates to obtain pure cultures.

-

Identification: Identify the bacterial isolates using 16S rDNA gene sequencing and physiological/biochemical tests.[8]

-

Toxigenicity Testing: Culture the pure isolates in liquid broth. After a suitable growth period, analyze both the bacterial cells and the culture supernatant for the presence of TTX using the methods described below.

Protocol for Tetrodotoxin Extraction from Biological Samples

-

Homogenization: Homogenize a known weight of tissue or bacterial culture with a dilute acid solution, typically 0.1-1% acetic acid in methanol or water.[17][18] The acidic condition stabilizes the TTX molecule.

-

Centrifugation: Centrifuge the homogenate at high speed to pellet solid debris and lipids.[17]

-

Defatting (Optional): For lipid-rich tissues like liver, the supernatant may be washed with a non-polar solvent like dichloromethane or hexane to remove fats.

-

Cleanup/Purification: The crude extract is often purified to remove matrix components that can interfere with analysis. This is commonly achieved using:

-

Solid-Phase Extraction (SPE): Cation-exchange SPE cartridges are frequently used to bind the basic TTX molecule, allowing contaminants to be washed away before the toxin is eluted.[18]

-

Immunoaffinity Columns (IAC): These columns use monoclonal antibodies specific to TTX for highly selective purification.[19]

-

-

Final Preparation: The purified eluate is evaporated to dryness and reconstituted in a small volume of mobile phase for analytical injection.

Protocol for TTX Detection and Quantification

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a classic and reliable method.[20]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system, typically with a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column, to separate TTX from its analogs and other compounds.

-

Post-Column Derivatization: After separation, the column effluent is mixed with a strong base (e.g., NaOH) and heated. This process degrades TTX into fluorescent C9-base compounds.

-

Fluorescence Detection: The fluorescent derivatives are detected by a fluorescence detector, and the signal intensity is proportional to the TTX concentration.[20]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the "gold standard" for its high sensitivity and specificity.[17][18]

-

Chromatographic Separation: Similar to HPLC-FLD, an LC system separates the components of the extract.

-

Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The mass spectrometer selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of TTX. This ion is then fragmented, and specific product ions are monitored (Multiple Reaction Monitoring - MRM).

-

Confirmation & Quantification: The detection of both the correct precursor and product ions at a specific retention time provides highly confident identification and quantification of TTX, even at trace levels.[18][21] The limit of detection can be as low as 0.5 µg/kg.[18]

-

Caption: General experimental workflow for TTX analysis from tissues.

Challenges and Future Directions

While the bacterial origin of TTX is well-supported, several critical questions remain unanswered, presenting exciting avenues for future research.

-

Elucidation of the Biosynthetic Pathway: The primary goal is to identify the complete gene cluster and enzymatic steps responsible for TTX synthesis in bacteria. This knowledge is fundamental and could enable the biotechnological production of TTX and its analogs for pharmacological use.

-

Regulation of Toxin Production: Understanding the environmental and genetic factors that trigger and regulate TTX production in bacteria is crucial. It is unclear why production levels in vitro are so much lower than apparent accumulation in vivo.[12]

-

Host-Symbiont Interactions: The molecular mechanisms governing the symbiotic relationship between TTX-producing bacteria and their hosts need to be explored. This includes how the host acquires, maintains, and benefits from its toxic microflora, as well as the mechanisms of toxin transport and sequestration within the host's tissues.[2][6]

-

Confirmation of Bacterial Production: Some studies have raised concerns about false-positive results in the past, emphasizing the need for rigorous, multi-faceted analytical confirmation (e.g., LC-MS/MS and structural elucidation) when identifying new TTX-producing bacterial strains.[22][23]

Caption: Logical framework supporting the bacterial origin hypothesis of TTX.

References

- 1. Tetrodotoxin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. An Updated Review of Tetrodotoxin and Its Peculiarities [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Tetrodotoxin, an Extremely Potent Marine Neurotoxin: Distribution, Toxicity, Origin and Therapeutical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. trjfas.org [trjfas.org]

- 9. Tetrodotoxin – Distribution and Accumulation in Aquatic Organisms, and Cases of Human Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tetrodotoxin-Producing Bacteria: Detection, Distribution and Migration of the Toxin in Aquatic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrodotoxin: Chemistry, Toxicity, Source, Distribution and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. On the origins and biosynthesis of tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The First Data on the Complete Genome of a Tetrodotoxin-Producing Bacterium | MDPI [mdpi.com]

- 16. Puffer Fish Gut Microbiota Studies Revealed Unique Bacterial Co-Occurrence Patterns and New Insights on Tetrodotoxin Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Analytical Method Optimization of Tetrodotoxin and Its Contamination in Gastropods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent research progress in tetrodotoxin detection and quantitative analysis methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Tetrodotoxin and the state-of-the-art progress of its associated analytical methods [frontiersin.org]

- 22. No Ability To Produce Tetrodotoxin in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Bacterial (Vibrio alginolyticus) Production of Tetrodotoxin in the Ribbon Worm Lineus longissimus—Just a False Positive? - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Toxin: A Technical Guide to the Discovery and Historical Context of Tetrodotoxin and its Analogs

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrodotoxin (TTX), a potent neurotoxin, has captivated scientists for over a century. Initially identified as the toxic agent in pufferfish, its unique mechanism of action as a selective blocker of voltage-gated sodium channels has made it an invaluable tool in neuroscience and a lead compound in the development of novel analgesics. This technical guide provides a comprehensive overview of the discovery and historical context of TTX and its naturally occurring analogs. It details the pivotal experiments that elucidated its function, summarizes key quantitative data, and presents detailed experimental protocols. Visualizations of its signaling pathway and common experimental workflows are provided to facilitate a deeper understanding of this remarkable molecule and its therapeutic potential.

Introduction: The Discovery of a Potent Neurotoxin

The story of tetrodotoxin is intrinsically linked to the cultural practice of consuming pufferfish, known as "fugu" in Japan, a delicacy famed for the tingling sensation it imparts, which can rapidly progress to paralysis and death if improperly prepared. The first scientific investigations into this potent toxin date back to the late 19th and early 20th centuries. In 1909, Dr. Yoshizumi Tahara was the first to isolate a crude toxic substance from the ovaries of pufferfish, which he named tetrodotoxin.[1] However, it wasn't until the 1950s and 1960s that the pure crystalline form of TTX was isolated and its complex chemical structure was elucidated, a landmark achievement in natural product chemistry.[2]

The true significance of TTX for biomedical research was unveiled in 1964 when Toshio Narahashi and John W. Moore definitively demonstrated its mechanism of action: the selective blockage of sodium channels in nerve cell membranes.[2] This discovery was a watershed moment, as it provided researchers with a molecular tool to dissect the intricate processes of nerve impulse generation and propagation.

Mechanism of Action: The Molecular "Cork" in the Sodium Channel

Tetrodotoxin exerts its potent neurotoxicity by binding with high affinity to the outer pore of most voltage-gated sodium channels (VGSCs).[3] These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.

The binding of TTX is highly specific to what is known as "site 1" of the sodium channel, effectively acting as a molecular cork that physically occludes the passage of sodium ions.[3] This blockade prevents the depolarization phase of the action potential, thereby silencing nerve conduction and leading to the characteristic symptoms of TTX poisoning: paralysis and respiratory failure.[1][4]

The Tetrodotoxin Family: Naturally Occurring Analogs

Since the initial discovery of TTX, over 30 naturally occurring analogs have been identified in a wide range of marine and terrestrial organisms, including pufferfish, blue-ringed octopuses, newts, and various species of bacteria.[5][6] These analogs possess the same core chemical scaffold as TTX but differ in their substitutions, leading to a spectrum of toxicities. The study of these analogs provides valuable insights into the structure-activity relationships of TTX and its interaction with the sodium channel.

Table 1: Key Tetrodotoxin Analogs and Their Relative Toxicities

| Analog Name | Abbreviation | Relative Toxicity (compared to TTX) | Key Organism(s) |

| Tetrodotoxin | TTX | 1.00 | Pufferfish, Blue-ringed octopus |

| 4-epiTetrodotoxin | 4-epiTTX | ~0.1 - 0.4 | Pufferfish |

| 4,9-anhydroTetrodotoxin | 4,9-anhydroTTX | ~0.1 | Pufferfish |

| 11-deoxyTetrodotoxin | 11-deoxyTTX | ~0.25 | Newts |

| 5,6,11-trideoxyTetrodotoxin | TrideoxyTTX | ~0.01 | Pufferfish |

| 11-norTTX-6(S)-ol | ~0.02 | Pufferfish |

Note: Relative toxicities can vary depending on the assay method and animal model used.

Experimental Protocols: Unraveling the Secrets of TTX

The study of tetrodotoxin and its analogs relies on a variety of sophisticated experimental techniques. Below are outlines of key protocols used in the field.

Extraction and Purification of TTX from Biological Samples

-

Homogenization: Tissues (e.g., pufferfish ovaries or liver) are homogenized in an acidic solution (e.g., 1% acetic acid in methanol) to extract the water-soluble TTX.

-

Defatting: The homogenate is centrifuged, and the supernatant is washed with a non-polar solvent like hexane to remove lipids.

-

Chromatography: The aqueous extract is subjected to a series of chromatographic steps for purification. This often includes:

-

Ion-exchange chromatography: Using a cation exchange resin to capture the positively charged TTX molecule.

-

Activated charcoal chromatography: To further remove impurities.

-

High-performance liquid chromatography (HPLC): A final polishing step to obtain highly pure TTX.

-

-

Purity Assessment: The purity of the isolated TTX is confirmed using techniques like HPLC and mass spectrometry.

Electrophysiological Analysis of Sodium Channel Blockade

The gold standard for assessing the activity of TTX and its analogs is through electrophysiological recordings.

-

Cell Preparation: Neurons or other excitable cells expressing the sodium channel of interest are prepared for recording. This can involve primary cell culture or heterologous expression systems (e.g., Xenopus oocytes or mammalian cell lines).

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is commonly used to measure the ionic currents flowing across the cell membrane.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit sodium currents. This typically involves holding the cell at a negative membrane potential and then stepping to a depolarized potential to open the sodium channels.

-

Toxin Application: A baseline recording of the sodium current is obtained. Then, a known concentration of TTX or an analog is applied to the extracellular solution.

-

Data Analysis: The reduction in the peak sodium current in the presence of the toxin is measured. By testing a range of concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a measure of the toxin's potency.

Therapeutic Potential and Future Directions

Despite its notorious toxicity, the potent and selective nature of TTX's interaction with sodium channels has made it a subject of intense interest for therapeutic applications, particularly in the management of pain.[1] Certain subtypes of sodium channels, which are sensitive to TTX, are known to be upregulated in chronic pain states. By selectively blocking these channels, TTX can potentially provide significant pain relief without the side effects associated with opioids.

Clinical trials have explored the use of TTX for treating various types of pain, including cancer-related pain and neuropathic pain, with some promising results.[1] The development of TTX analogs with improved therapeutic indices (i.e., a wider gap between the effective dose and the toxic dose) is an active area of research.

The discovery of tetrodotoxin and the subsequent elucidation of its mechanism of action have had a profound impact on our understanding of neurobiology and have opened new avenues for drug development. Continued research into the diverse family of TTX analogs and their interactions with sodium channels holds the promise of yielding novel and effective therapies for a range of debilitating conditions.

References

- 1. From Poison to Promise: The Evolution of Tetrodotoxin and Its Potential as a Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrodotoxin - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Tetrodotoxin, an Extremely Potent Marine Neurotoxin: Distribution, Toxicity, Origin and Therapeutical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Updated Review of Tetrodotoxin and Its Peculiarities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrodotoxin: The State-of-the-Art Progress in Characterization, Detection, Biosynthesis, and Transport Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Analogues of Tetrodotoxin

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Tetrodotoxin (TTX) and its principal analogues. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction to Tetrodotoxin (TTX)

Tetrodotoxin is a potent neurotoxin renowned for its highly selective blockade of voltage-gated sodium channels (VGSCs), which are crucial for the propagation of action potentials in nerve and muscle cells.[1][2][3][4] First isolated from pufferfish of the family Tetraodontidae, TTX is now known to be produced by various symbiotic bacteria and is found in a wide range of marine and terrestrial animals.[5][6][7] Its unique mechanism of action and high affinity for VGSCs have made it an invaluable tool in neuroscience research for characterizing sodium channel function and a subject of interest for therapeutic applications, particularly in pain management.[1][4][8]

Chemical Structure of Tetrodotoxin and Its Analogues

The intricate chemical structure of TTX was elucidated by Woodward in 1964 and confirmed by X-ray crystallography.[1] The molecule, with the chemical formula C₁₁H₁₇N₃O₈, features a unique dioxa-adamantane skeleton fused to a guanidinium group.[7][9][10] This positively charged guanidinium moiety is critical for its high-affinity binding to the outer pore of the sodium channel.[11]

A variety of naturally occurring TTX analogues have been identified, which can be broadly categorized based on their structural modifications. These variations in structure lead to significant differences in their biological activity.

Major Analogues of Tetrodotoxin:

-

4-epiTTX: An epimer of TTX, differing in the stereochemistry at the C4 position.

-

11-norTTX-6(S)-ol: An analogue lacking the C11 carbon and having a hydroxyl group at C6.

-

11-oxoTTX: An oxidized analogue with a ketone group at the C11 position.

-

Deoxy Analogues: A group of analogues lacking one or more hydroxyl groups, such as 5-deoxyTTX, 11-deoxyTTX, and 5,6,11-trideoxyTTX.[12][13]

Quantitative Biological Data

The potency of TTX and its analogues is typically quantified by their ability to block sodium channels, often expressed as an IC₅₀ value, and their overall toxicity, determined through mouse bioassays and expressed as Toxicity Equivalency Factors (TEFs) relative to TTX.

| Compound | Na_v Blocking Activity (IC₅₀) | Toxicity Equivalency Factor (TEF) - Patch Clamp | TEF - Mouse Bioassay | Reference(s) |

| Tetrodotoxin (TTX) | ~1-10 nM (for TTX-s channels) | 1 | 1 | [1][14] |

| 4-epiTTX | - | 0.06 | - | [14] |

| 11-norTTX-6(S)-ol | - | 0.02 | 0.50 | [14] |

| 11-oxoTTX | - | 1.2 | 0.42 | [14] |

| 5,11-dideoxyTTX | - | - | 0.75 (relative) | [15] |

| 11-deoxyTTX | - | - | 0.14 (relative) | [15] |

| 5,6,11-trideoxyTTX | - | - | 0.011 (relative) | [15] |

Experimental Protocols

The isolation, purification, and characterization of TTX and its analogues involve a series of meticulous biochemical techniques. The following are summaries of key experimental protocols.

Purification of TTX Analogues

A common procedure for the purification of TTX analogues from biological samples, such as the liver of pufferfish, involves several chromatographic steps. High-purity analogues are essential for accurate biological and toxicological assessment.

Workflow for Purification:

-

Extraction: The tissue is homogenized in an acidic solution (e.g., 1% acetic acid in methanol) to extract the toxins.

-

Defatting: The crude extract is washed with a non-polar solvent like hexane to remove lipids.

-

Solid-Phase Extraction (SPE): The extract is passed through a C18 SPE cartridge to remove interfering substances.

-

Ion-Exchange Chromatography: The sample is then subjected to cation-exchange chromatography to separate the positively charged toxins from other components.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC, often with a hydrophilic interaction liquid chromatography (HILIC) column, to isolate individual analogues with high purity (>97%).[14]

-

Structure Confirmation: The structure of the purified analogues is confirmed using techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and mass spectrometry.[14]

Whole-Cell Patch-Clamp Recording

This electrophysiological technique is the gold standard for directly measuring the blocking effect of TTX and its analogues on voltage-gated sodium channels in living cells.

Methodology:

-

Cell Culture: A cell line expressing the desired sodium channel subtype (e.g., human Naᵥ1.2) is cultured.

-

Electrode Placement: A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a specific voltage (clamped), and the ionic currents flowing across the membrane are measured.

-

Toxin Application: The toxin is applied to the extracellular solution at varying concentrations.

-

Data Analysis: The reduction in the sodium current in the presence of the toxin is measured to determine the IC₅₀ value, which represents the concentration of the toxin required to inhibit 50% of the sodium channel activity.[14]

Colorimetric Cell-Based Assay (CBA)

The CBA provides a higher-throughput method for assessing the Na_v blocking activity of TTX analogues by measuring cell viability.

Procedure:

-

Cell Seeding: Neuro-2a cells, which are sensitive to sodium channel modulators, are seeded in 96-well plates.[14]

-

Toxin Incubation: The cells are incubated with a mixture of ouabain and veratridine, which together cause cell death by inducing excessive sodium influx. Test solutions containing different concentrations of TTX analogues are added to the wells.

-

Cell Viability Assay: After a 24-hour incubation, cell viability is assessed using a colorimetric reagent such as WST-8. The absorbance is measured at 450 nm.[14]

-

EC₅₀ Determination: The concentration of the TTX analogue that protects 50% of the cells from the toxic effects of ouabain and veratridine (the EC₅₀ value) is determined from the dose-response curve.[14]

Mouse Bioassay

The mouse bioassay is a traditional in vivo method to determine the overall toxicity of TTX and its analogues.

Protocol:

-

Sample Preparation: The purified toxin is dissolved in a saline solution.

-

Injection: A standardized dose of the toxin solution is injected intraperitoneally into mice.

-

Observation: The mice are observed for a specific period (typically 30 minutes), and the time to death is recorded.

-

Toxicity Calculation: The toxicity is quantified in Mouse Units (MU), where one MU is defined as the amount of toxin that kills a 20g mouse in 30 minutes. The LD₅₀ can also be determined from these studies.[16]

Visualizations: Signaling Pathways and Workflows

Mechanism of Action of Tetrodotoxin

The primary mechanism of action of TTX is the blockade of voltage-gated sodium channels. This diagram illustrates the interaction of TTX with the channel and the resulting physiological effect.

Caption: Mechanism of TTX blocking voltage-gated sodium channels.

Experimental Workflow for Toxicity Assessment

This diagram outlines a typical workflow for assessing the toxicity of a purified TTX analogue, from sample preparation to data analysis.

Caption: Workflow for TTX analogue toxicity assessment.

References

- 1. Tetrodotoxin - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]

- 4. matec-conferences.org [matec-conferences.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Tetrodotoxin (TTX) as a Therapeutic Agent for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. study.com [study.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Chemical properties and biological activities of three highly purified major tetrodotoxin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Tetrodotoxin: The State-of-the-Art Progress in Characterization, Detection, Biosynthesis, and Transport Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of Tetrodotoxin on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of Tetrodotoxin (TTX) on voltage-gated sodium channels (Nav). TTX, a potent neurotoxin, serves as a critical pharmacological tool for the characterization and study of these essential channels. This document details the toxin's binding site, the biophysical consequences of its interaction with the channel, and the variances in sensitivity across different channel isoforms. Furthermore, it outlines the key experimental protocols used to elucidate these mechanisms and presents quantitative data in a comparative format.

Core Mechanism of Action: A Pore-Blocking Paradigm

Tetrodotoxin exerts its potent inhibitory effect by physically occluding the ion-conducting pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions that is essential for the generation and propagation of action potentials in excitable cells like neurons and muscle cells.[1][2] The toxin binds with high affinity and specificity to a receptor site located at the outer vestibule of the channel pore.[3][4] This binding event is a 1:1 stoichiometric interaction.[4] The positively charged guanidinium group of the TTX molecule is crucial for its function, as it interacts with negatively charged amino acid residues within the pore, effectively plugging the channel.[5][6] This blockage of sodium permeation leads to the cessation of nerve and muscle function, resulting in paralysis.[1][5]

The interaction between TTX and the sodium channel is primarily extracellular; applying TTX from the intracellular side has no effect.[6][7] The binding site, often referred to as neurotoxin receptor site 1, is formed by the P-loops, which are short segments of the polypeptide chain that dip into the membrane between transmembrane segments S5 and S6 of each of the four homologous domains of the channel's α-subunit.[7][8] These P-loops not only form the binding site for TTX but also constitute the channel's selectivity filter, which is responsible for its high permeability to sodium ions.[2][8]

Interestingly, the binding of TTX can also influence the gating properties of the sodium channel. For instance, in some preparations, the external application of TTX has been shown to affect the voltage dependence of both fast and slow inactivation processes.[9]

Quantitative Analysis of TTX-Sodium Channel Interactions

The affinity of Tetrodotoxin for voltage-gated sodium channels varies significantly among the different isoforms. These channels are broadly classified into two categories based on their sensitivity to TTX: TTX-sensitive (TTX-s) and TTX-resistant (TTX-r). The TTX-s isoforms are typically blocked by nanomolar concentrations of the toxin, while micromolar concentrations are required to inhibit the TTX-r isoforms.[3] This differential sensitivity is primarily determined by specific amino acid residues in the P-loop of domain I.[7]

Below is a summary of the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) of TTX for various mammalian Nav channel isoforms.

| Channel Isoform | Classification | IC50 / Kd (nM) | Tissue Distribution (Primary) | Reference |

| Nav1.1 | TTX-sensitive | ~2-10 | Central Nervous System | [8] |

| Nav1.2 | TTX-sensitive | ~2-10 | Central Nervous System | [8] |

| Nav1.3 | TTX-sensitive | ~2-10 | Central Nervous System (embryonic) | [8] |

| Nav1.4 | TTX-sensitive | ~1-10 | Skeletal Muscle | [8][9] |

| Nav1.5 | TTX-resistant | >1000 | Cardiac Muscle | [3][9] |

| Nav1.6 | TTX-sensitive | ~2-10 | Central & Peripheral Nervous Systems | [8] |

| Nav1.7 | TTX-sensitive | ~2-10 | Peripheral Nervous System | [8] |

| Nav1.8 | TTX-resistant | >1000 | Peripheral Nervous System (DRG neurons) | [10] |

| Nav1.9 | TTX-resistant | >1000 | Peripheral Nervous System (DRG neurons) | [5] |

Key Experimental Protocols

The elucidation of the mechanism of action of TTX on voltage-gated sodium channels has been made possible through a variety of sophisticated experimental techniques. The following sections detail the methodologies for two of the most critical experimental approaches: whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the ion currents flowing through the channels in the membrane of a single cell, providing insights into channel function and its modulation by toxins like TTX.

Objective: To measure the effect of TTX on the sodium currents of a specific Nav channel isoform expressed in a heterologous system (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing the Nav channel of interest.

-

Patch-clamp rig with amplifier (e.g., EPC10-USB), micromanipulator, and data acquisition software (e.g., Patchmaster).[11]

-

Borosilicate glass capillaries for pulling micropipettes.

-

Extracellular solution (ECS) containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 20 Glucose, pH adjusted to 7.4 with NaOH.[11]

-

Intracellular solution (ICS) containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, pH adjusted to 7.3 with CsOH. (Note: CsF is used to block potassium channels).

-

Tetrodotoxin (TTX) stock solution.

Procedure:

-

Cell Preparation: Plate the HEK293 cells expressing the target Nav channel onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with ICS.

-

Establishing Whole-Cell Configuration:

-

Place a coverslip with the cells in the recording chamber and perfuse with ECS.

-

Using the micromanipulator, approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.

-

-

Data Acquisition:

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all Nav channels are in the resting state.[11]

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

-

Record the resulting currents. Capacitive transients and leak currents can be subtracted using a P/4 protocol.[8]

-

-

TTX Application:

-

Perfuse the recording chamber with ECS containing a known concentration of TTX.

-

Repeat the voltage-step protocol to record the sodium currents in the presence of the toxin.

-

-

Data Analysis:

-

Measure the peak inward sodium current at each voltage step before and after TTX application.

-

Calculate the percentage of current inhibition by TTX.

-

To determine the IC50, repeat the experiment with a range of TTX concentrations and fit the concentration-response data to a Hill equation.

-

Radioligand Binding Assay

This biochemical assay is used to quantify the binding of a radiolabeled ligand (in this case, a derivative of TTX or a related toxin like saxitoxin) to its receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).

Objective: To determine the binding affinity (Kd) of TTX for a specific Nav channel isoform.

Materials:

-

Cell membranes prepared from cells or tissues expressing the Nav channel of interest.

-

Radiolabeled ligand (e.g., [3H]saxitoxin).

-

Unlabeled TTX for competition experiments.

-

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target Nav channel in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.[12]

-

Saturation Binding Assay:

-

Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand in a 96-well plate.[12]

-

For each concentration, prepare parallel incubations with an excess of unlabeled TTX to determine non-specific binding.

-

Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[12]

-

-

Competition Binding Assay:

-

Incubate a fixed amount of membrane protein and a fixed concentration of the radiolabeled ligand with increasing concentrations of unlabeled TTX.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum harvester. The membranes with bound radioligand will be trapped on the filter.[13]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Saturation Assay: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the radiolabeled ligand and fit the data to a saturation binding curve to determine Kd and Bmax.[13]

-

Competition Assay: Plot the percentage of specific binding against the concentration of unlabeled TTX. Fit the data to a competition binding curve to determine the IC50, from which the inhibitor constant (Ki) can be calculated using the Cheng-Prusoff equation.

-

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of TTX action, the workflows of key experiments, and the logical relationships in TTX sensitivity.

References

- 1. From Poison to Promise: The Evolution of Tetrodotoxin and Its Potential as a Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tetrodotoxin - Wikipedia [en.wikipedia.org]

- 4. The Tetrodotoxin Binding Site Is within the Outer Vestibule of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Roles of Tetrodotoxin (TTX)-Sensitive Na+ Current, TTX-Resistant Na+ Current, and Ca2+ Current in the Action Potentials of Nociceptive Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

Biosynthesis pathway of Tetrodotoxin in bacteria

An In-depth Technical Guide to the Biosynthesis Pathway of Tetrodotoxin in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrodotoxin (TTX) is a potent, non-proteinaceous neurotoxin renowned for its highly specific blockade of voltage-gated sodium channels (NaV) in nerve and muscle tissues.[1][2] This mechanism of action makes it both a significant public health concern, particularly in regions where pufferfish are consumed, and a valuable pharmacological tool for studying sodium channel function. With a complex cage-like structure, the origin and biosynthetic pathway of TTX have been a long-standing puzzle. While initially isolated from pufferfish (family Tetraodontidae), TTX has since been identified in a wide array of phylogenetically distinct terrestrial and marine organisms, including newts, blue-ringed octopuses, and various gastropods.[3][4]

The broad and taxonomically scattered distribution of TTX strongly suggests an exogenous origin. Compelling evidence now points to symbiotic and associated bacteria as the primary producers of this intricate molecule.[5][6][7] Numerous bacterial genera, including Vibrio, Pseudomonas, Bacillus, Alteromonas, and Shewanella, isolated from TTX-bearing hosts, have been shown to produce the toxin in vitro.[2][3][4][8][9] Understanding the bacterial biosynthetic pathway is critical for harnessing its potential for drug development, ensuring seafood safety, and unraveling novel enzymatic mechanisms. This guide provides a comprehensive overview of the current understanding of TTX biosynthesis in bacteria, detailing proposed pathways, quantitative production data, and key experimental protocols.

Proposed Biosynthetic Pathways in Bacteria

The complete enzymatic pathway for TTX biosynthesis in bacteria remains to be fully elucidated. However, based on the toxin's structure and the identification of various TTX analogs, several key hypotheses have been proposed. These generally converge on L-arginine as a crucial starting precursor, which provides the characteristic guanidinium group essential for the toxin's activity.[10][11] The primary divergence in theories lies in the origin of the C11 carbon backbone.

Key Hypothesized Steps:

-

Guanidinium Group Incorporation: L-arginine is believed to donate its guanidinium moiety. This step may be catalyzed by an amidinotransferase, similar to the mechanism observed in saxitoxin biosynthesis, or involve enzymes like non-ribosomal peptide synthetases (NRPS).[10][11]

-

Carbon Backbone Formation: Two main theories exist for the assembly of the highly oxygenated carbon skeleton:

-

Isoprenoid/C5 Sugar Pathway: This hypothesis suggests that a C5 branched-chain sugar, such as an apiose-type sugar, or an isoprene unit condenses with arginine or a related intermediate.[10][11]

-

Polyketide Pathway: This alternative proposes that the carbon backbone is formed through the extension of malonyl-CoA derived acetate units, a process catalyzed by polyketide synthases (PKS).[10]

-

-

Late-Stage Oxidations: A series of TTX analogs, which are likely biosynthetic intermediates or metabolic byproducts, have been identified in various organisms. This has led to a proposed late-stage pathway where a precursor like 5,6,11-trideoxyTTX undergoes a series of oxidation reactions to form the final, highly hydroxylated TTX molecule.[1] Two potential routes for this oxidation have been suggested, proceeding through different dideoxyTTX intermediates.[1]

Caption: Hypothesized biosynthetic pathways for Tetrodotoxin (TTX) in bacteria.

Quantitative Analysis of TTX Production

A significant challenge in studying bacterial TTX synthesis is that production levels are often low and can be unstable during long-term laboratory cultivation.[2] However, several studies have successfully quantified TTX production from pure bacterial cultures using reliable methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

| Bacterial Strain | Culture Conditions | TTX Concentration | Analytical Method | Reference |

| Bacillus sp. 1839 | Spore-enriched culture (7 days at 23°C) | 30.04 ng/L (of pellet) | HPLC-MS/MS | Magarlamov et al., 2020[5][6] |

| Vegetative cell culture (2 days at 23°C) | Not Detected | HPLC-MS/MS | Magarlamov et al., 2020[5][6] | |

| Raoultella terrigena gutB01 | Liquid culture (24 hours) | 7.7 µg/L | Mouse Bioassay | Yu et al., 2010[11] |

| Liquid culture (24 hours) | 4.3 µg/L | ELISA | Yu et al., 2010[11] | |

| Liquid culture (48 hours) | 4.2 µg/L | Mouse Bioassay | Yu et al., 2010[11] | |

| Alteromonas tetraodonis | Phosphate-limited culture | Toxin production was >100-fold greater than in phosphate-replete cultures | Not specified | Gallacher & Birkbeck, 1993[12] |

| Shewanella putrefaciens | Culture at 25°C | Higher TTX production than at 30°C | Not specified | Auawithoothij & Noomhorm, 2012[2] |

Note: Direct comparison between studies can be challenging due to different quantification methods (e.g., bioassay vs. mass spectrometry) and extraction protocols.

Experimental Methodologies

The successful identification and quantification of TTX from bacterial cultures rely on a meticulous multi-step workflow, from bacterial isolation to final analytical detection.

Caption: General experimental workflow for TTX-producing bacteria studies.

Protocol for Isolation of TTX-Producing Bacteria

This protocol is adapted from methodologies used for isolating bacteria from pufferfish tissues.[3][4]

-

Sample Preparation: Aseptically excise approximately 1 gram of host tissue (e.g., liver, intestine, skin) and homogenize it in 9-10 mL of sterile seawater or a suitable buffer.

-

Serial Dilution: Perform a series of 10-fold dilutions of the homogenate in sterile seawater.

-

Plating: Spread 0.1 mL of each dilution onto ZoBell Marine Agar 2216 plates.

-

Incubation: Incubate the plates at 25-28°C for 5 to 14 days, monitoring for colony growth.[3][4]

-

Purification: Select distinct colonies and purify them by the streak plate method on fresh agar plates until pure cultures are obtained.

Protocol for Bacterial Cultivation

-

Media Preparation: Prepare a suitable liquid medium such as ZoBell Marine Broth 2216 or Ocean Research Institute (ORI) medium.[3][11]

-

Inoculation: Inoculate a flask containing the sterile broth with a pure colony of the isolated bacterium.

-

Incubation: Incubate the culture under specific conditions. For example, for Bacillus sp. 1839, incubation is at 23°C for 2 days to obtain a vegetative culture or 7 days for a spore-enriched culture.[5] Other bacteria like Raoultella terrigena have been cultivated for 24-48 hours.[11]

Protocol for TTX Extraction and Purification

This protocol is a composite based on methods described for Raoultella terrigena and Bacillus sp. 1839.[5][6][11]

-

Harvesting: Centrifuge the bacterial culture (e.g., 8,000 rpm for 30 min) to separate the supernatant from the bacterial cell pellet.[11]

-

Supernatant Processing: a. Concentrate the supernatant under reduced pressure. b. Add the concentrate to pre-washed activated charcoal and agitate. c. Filter the mixture. The TTX will adsorb to the charcoal. d. Wash the charcoal thoroughly with distilled water to remove impurities. e. Elute the adsorbed TTX from the charcoal using a solution of 1% acetic acid in 20% aqueous ethanol. Repeat the elution multiple times to maximize recovery.[3][11]

-

Pellet Processing (Alternative): a. Homogenize the bacterial pellet directly in a 1% acetic acid solution (e.g., 1:10 vol/vol).[5][6] b. Centrifuge to remove cell debris and collect the supernatant containing the extract.

-

Purification: The resulting eluent or extract can be lyophilized (freeze-dried) and redissolved in a small volume of 0.1% acetic acid for analysis. For higher purity, gel filtration chromatography using a column like Bio-Gel® P-2 can be employed.[3]

Protocol for HPLC-MS/MS Analysis

This high-sensitivity method is considered the gold standard for confirming the presence and quantifying TTX. The following parameters are based on the analysis of Bacillus sp. 1839.[5][6][9]

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system (e.g., Shimadzu LC system with a Shimadzu 8060 MS).

-

Column: A C18 reversed-phase column (e.g., Shim-pack GIST C18, 2.1 × 100 mm, 2 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid and 2mM Ammonium Formate in water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution: A typical gradient would run from a low percentage of B to a high percentage of B over 10-15 minutes to separate the analytes.

-

Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

-

MRM Transitions for TTX:

-

Precursor Ion (Q1): m/z 320.10 [M+H]+

-

Product Ion 1 (Q3): m/z 302.10 [M+H-H2O]+

-

Product Ion 2 (Q3): m/z 162.10

-

-

Validation: The method should be validated using a certified TTX standard for retention time matching and spectral confirmation. The limit of detection (LOD) and limit of quantification (LOQ) should be established.[5]

Genetic Basis of Biosynthesis

While the specific gene cluster for TTX biosynthesis has not yet been definitively identified, research suggests the involvement of genes encoding for Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS) .[10]

-

NRPS/PKS Systems: These are large, multi-domain enzymes that bacteria use to assemble complex natural products.[13][14] The hypothesis is that a hybrid NRPS-PKS system could be responsible for TTX synthesis, where an NRPS module incorporates the arginine-derived precursor and PKS modules assemble the carbon backbone.[10] Researchers have used degenerate PCR primers targeting conserved domains of NRPS and PKS genes to screen potential TTX-producing bacteria.[1]

-

Genomic Insights: The sequencing of the complete genome of the stable TTX-producer Bacillus sp. 1839 (reclassified as Cytobacillus gottheilii) is a major step forward.[15] Analysis of its genome revealed genes related to arginine biosynthesis and metabolism, as well as terpene and PKS gene clusters, providing targets for future gene knockout and expression studies to confirm their role in the TTX pathway.[15]

Conclusion and Future Outlook

The biosynthesis of tetrodotoxin in bacteria is a complex and fascinating process that is beginning to be unraveled. It is widely accepted that various bacterial species are the primary producers of TTX found throughout the animal kingdom. Current research points towards a pathway originating from L-arginine and a C5-isoprenoid or polyketide unit, followed by a series of late-stage oxidations. However, the precise enzymatic machinery and the genes encoding it remain largely unknown.

For researchers and drug development professionals, several key areas warrant future investigation:

-

Gene Cluster Identification: The use of genomics and transcriptomics on stable producers like Bacillus sp. 1839 is paramount to identifying the complete TTX biosynthetic gene cluster.

-

Enzyme Characterization: Once the genes are identified, heterologous expression and in vitro characterization of the biosynthetic enzymes will be necessary to confirm their function and elucidate the reaction mechanisms.

-

Optimization of Production: Understanding the regulatory networks that control TTX gene expression could allow for the optimization of bacterial fermentation conditions to produce higher, more consistent yields of TTX for research and potential therapeutic applications.

The elucidation of the complete TTX biosynthetic pathway will not only solve a long-standing biological mystery but also open the door to synthetic biology approaches for producing TTX and novel, structurally related analogs with potentially valuable pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrodotoxin-Producing Bacteria: Detection, Distribution and Migration of the Toxin in Aquatic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. trjfas.org [trjfas.org]

- 5. Stable Tetrodotoxin Production by Bacillus sp. Strain 1839 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. repository.library.noaa.gov [repository.library.noaa.gov]

- 9. [PDF] Stable Tetrodotoxin Production by Bacillus sp. Strain 1839 | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Isolation and Identification of a New Tetrodotoxin-Producing Bacterial Species, Raoultella terrigena, from Hong Kong Marine Puffer Fish Takifugu niphobles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 15. Reexamination of tetrodotoxin production by bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Toxin's Reach: A Technical Guide to the Natural Sources and Distribution of Tetrodotoxin (TTX)

For Researchers, Scientists, and Drug Development Professionals

Tetrodotoxin (TTX), a potent neurotoxin, is a molecule of significant interest in the fields of toxicology, pharmacology, and drug development. Its unique sodium channel-blocking activity presents both a formidable threat in cases of poisoning and a promising avenue for therapeutic applications. This technical guide provides a comprehensive overview of the natural origins and widespread distribution of TTX, with a focus on quantitative data and the experimental methodologies employed for its study.

Natural Sources of Tetrodotoxin: A Bacterial Origin

The prevailing scientific consensus points to a bacterial origin for tetrodotoxin. While famously associated with pufferfish, TTX is not endogenously produced by the vast majority of animals that harbor it. Instead, it is believed to be synthesized by a variety of symbiotic bacteria and subsequently accumulates in host organisms through the food chain.

Several bacterial genera have been implicated in TTX production, including Pseudoalteromonas, Pseudomonas, Vibrio, Bacillus, Aeromonas, Alteromonas, and Actinomyces.[1][2] These bacteria are found in diverse marine environments and can live in symbiosis with a wide range of aquatic animals.

Distribution of Tetrodotoxin in the Animal Kingdom

Tetrodotoxin has been identified in a remarkably diverse array of animal phyla, inhabiting both marine and, to a lesser extent, terrestrial ecosystems. The toxin's presence spans from invertebrates to vertebrates, highlighting its complex ecological journey.

Marine Organisms

The marine environment is the primary reservoir of TTX-bearing organisms. The toxin is found in a variety of species, often concentrated in specific tissues as a defense mechanism or for predation.

-

Pufferfish (Tetraodontidae): Pufferfish are the most well-known carriers of TTX. The distribution and concentration of the toxin vary significantly between species, geographical locations, and even seasonally.[3] The liver and ovaries typically contain the highest concentrations, while muscle tissue is often, but not always, less toxic.[4][5]

-

Blue-Ringed Octopuses (Hapalochlaena spp.): These small but highly venomous cephalopods possess TTX in their salivary glands, which they use to immobilize prey.[6][7] The toxin is also found in other body parts.[6]

-

Gastropods: A variety of marine snails, particularly from the families Nassariidae and Naticidae, have been found to accumulate TTX.[8][9]

-

Crabs and other Arthropods: Certain species of xanthid crabs and the mangrove horseshoe crab (Carcinoscorpius rotundicauda) are known to contain TTX.[2][10]

-

Echinoderms: Some starfish species of the genus Astropecten have been shown to contain TTX.

-

Nemerteans (Ribbon Worms): Several species of ribbon worms, such as those from the genus Cephalothrix, can accumulate remarkably high concentrations of TTX.[11][12][13]

-

Platyhelminthes (Flatworms): Marine flatworms, for instance Planocera multitentaculata, have been identified as TTX carriers.[14]

Terrestrial Organisms

The occurrence of TTX in terrestrial animals is less common but has been documented in certain amphibians.

-

Newts and Salamanders: Several species of newts from the family Salamandridae, particularly of the genera Taricha and Notophthalmus, possess TTX in their skin and eggs as a potent defense against predators.[15][16][17][18][19] Unlike in marine organisms, the origin of TTX in newts is still a subject of debate, with some evidence suggesting the potential for endogenous synthesis or a distinct biosynthetic pathway.

Quantitative Distribution of Tetrodotoxin

The concentration of TTX within an organism can vary dramatically depending on the species, tissue type, and geographical origin. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Tetrodotoxin (TTX) Concentrations in Pufferfish Tissues

| Species | Tissue | TTX Concentration (µg/g) | Reference |

| Lagocephalus sceleratus | Gonads (Ovaries) | up to 252.97 | [5] |

| Liver | up to 150.00 | [5] | |

| Muscle | 0.10 - 0.70 | [5] | |

| Skin | up to 50.00 | [5] | |

| Takifugu spp. | Ovary | Generally High | [3][4] |

| Liver | Generally High | [3][4] | |

| Skin | Moderate to High | [3][4] | |

| Intestine | Moderate | [3][4] | |

| Muscle | Low to non-toxic | [3][4] |

Table 2: Tetrodotoxin (TTX) Concentrations in Other Marine Organisms

| Organism | Species | Tissue | TTX Concentration (µg/g) | Reference |

| Blue-Ringed Octopus | Hapalochlaena maculosa | Arms | High | [6] |

| Abdomen | Moderate | [6] | ||

| Cephalothorax | Lower | [6] | ||

| Hapalochlaena fasciata | Posterior Salivary Gland | 12 - 801 | [7] | |

| Ribbon Worm | Cephalothrix cf. simula | Whole Body | 85.75 - 7108.26 | [12] |

| Cephalothrix mokievskii | Whole Body (Mature) | 54 - 3087.4 | [13] | |

| Gastropod | Nassarius spp. | Whole Body | up to 2100 | [10] |

Table 3: Tetrodotoxin (TTX) Concentrations in Amphibians

| Organism | Species | Tissue/Measurement | TTX Concentration/Amount | Reference |

| Rough-Skinned Newt | Taricha granulosa | Skin | up to 14 mg per newt | [15] |

| Skin | ~3.3 mg/g | [16] | ||

| Eastern Newt | Notophthalmus viridescens | Skin | Variable | [18] |

Experimental Protocols

The detection and quantification of tetrodotoxin require specialized analytical techniques. Below are outlines of the key experimental protocols cited in the literature.

Extraction of Tetrodotoxin

A common procedure for extracting TTX from biological tissues involves the following steps:

-

Homogenization: The tissue sample is homogenized in a solvent, typically an acidic solution to improve the solubility of the weakly basic TTX. A 1% acetic acid solution in water or methanol is frequently used.[20][21]

-

Protein Precipitation: The homogenate is often heated to coagulate and precipitate proteins, which are then removed by centrifugation.[22][23]

-

Solid-Phase Extraction (SPE): The resulting supernatant is passed through a solid-phase extraction cartridge (e.g., C18 or graphitized carbon) to remove interfering substances and concentrate the toxin.[4][21]

-

Elution: The TTX is then eluted from the SPE cartridge using an appropriate solvent.

-

Filtration: The final extract is filtered before analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of TTX.[24][25][26][27]

-

Chromatographic Separation: The TTX extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the separation of the highly polar TTX molecule.[4][28]

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is typically operated in positive electrospray ionization (ESI+) mode.

-

Quantification: TTX is quantified using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for TTX are monitored. A standard curve is generated using certified TTX standards to determine the concentration in the sample.

Quantification by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method involves post-column derivatization to make the non-fluorescent TTX molecule detectable by a fluorescence detector.

-

Chromatographic Separation: Similar to LC-MS/MS, the TTX extract is separated using HPLC.

-

Post-Column Derivatization: After separation, the eluent is mixed with a strong base (e.g., NaOH) and heated. This alkaline degradation converts TTX into fluorescent C9-base derivatives.

-

Fluorescence Detection: The fluorescent derivatives are then detected by a fluorescence detector. The peak area is proportional to the concentration of TTX in the sample.

Mouse Bioassay (MBA)

The mouse bioassay is a traditional method for determining the toxicity of a sample, though it is being replaced by chemical methods due to ethical concerns and lack of specificity.[29][30]

-

Extraction: A standardized extraction of the sample is performed.

-

Injection: The extract is injected intraperitoneally into mice of a specific weight.

-

Observation: The time to death of the mice is recorded.

-

Toxicity Calculation: The toxicity is calculated in Mouse Units (MU), where one MU is defined as the amount of toxin that kills a 20g mouse in a specific time (e.g., 30 minutes). The toxicity is then often converted to µg of TTX equivalents.

Culturing of TTX-Producing Bacteria

Isolating and culturing bacteria suspected of producing TTX is crucial for confirming their role in toxin synthesis.

-

Sample Collection: Tissues from a TTX-bearing organism are aseptically collected.

-

Homogenization and Plating: The tissue is homogenized, and serial dilutions are plated onto a suitable marine agar medium.[31]

-

Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow bacterial colonies to grow.[31][32]

-

Isolation and Purification: Individual colonies are selected and repeatedly streaked onto new plates to obtain pure cultures.[31][32]

-

Toxin Production: The pure bacterial isolates are grown in a liquid broth medium.[33]

-

TTX Detection: The culture supernatant and/or bacterial cells are then extracted and analyzed for the presence of TTX using methods like LC-MS/MS.

Visualizations

The following diagrams illustrate key concepts related to the distribution and analysis of tetrodotoxin.

Caption: Bioaccumulation of Tetrodotoxin through the Marine Food Web.

Caption: General Experimental Workflow for Tetrodotoxin Analysis.

References

- 1. Tetrodotoxin and the state-of-the-art progress of its associated analytical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Tetrodotoxin – Distribution and Accumulation in Aquatic Organisms, and Cases of Human Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. foodsafety.or.kr [foodsafety.or.kr]

- 5. Concentrations of Tetrodotoxin (TTX) and Its Analogue 4,9-Anhydro TTX in Different Tissues of the Silver-Cheeked Pufferfish (Lagocephalus sceleratus, Gmelin, 1789) Caught in the South-Eastern Mediterranean Sea, Lebanon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distribution of tetrodotoxin in the body of the blue-ringed octopus (Hapalochlaena maculosa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Tetrodotoxin, an Extremely Potent Marine Neurotoxin: Distribution, Toxicity, Origin and Therapeutical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Levels and Profile of Tetrodotoxins in Spawning Cephalothrix mokievskii (Palaeonemertea, Nemertea): Assessing the Potential Toxic Pressure on Marine Ecosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrodotoxins in Ribbon Worms Cephalothrix cf. simula and Kulikovia alborostrata from Peter the Great Bay, Sea of Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Seasonal Changes in the Tetrodotoxin Content of the Flatworm Planocera multitentaculata - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Chemical and Evolutionary Ecology of Tetrodotoxin (TTX) Toxicity in Terrestrial Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. www1.pbrc.hawaii.edu [www1.pbrc.hawaii.edu]

- 17. naturebob.com [naturebob.com]

- 18. An Investigation into Tetrodotoxin (TTX) Levels Associated with the Red Dorsal Spots in Eastern Newt (Notophthalmus viridescens) Efts and Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 19. frontiersin.org [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Tetrodotoxins in French Bivalve Mollusks—Analytical Methodology, Environmental Dynamics and Screening of Bacterial Strain Collections - PMC [pmc.ncbi.nlm.nih.gov]

- 22. US6552191B1 - Method of extracting tetrodotoxin - Google Patents [patents.google.com]

- 23. DE10197267T5 - A method for the extraction of tetrodotoxin - Google Patents [patents.google.com]

- 24. LC-MS/MS method for the determination of tetrodotoxin (TTX) on a triple quadruple mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Recent research progress in tetrodotoxin detection and quantitative analysis methods [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. tandfonline.com [tandfonline.com]

- 28. Development and validation of a high-throughput online solid phase extraction – Liquid chromatography – Tandem mass spectrometry method for the detection of tetrodotoxin in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Necessity of redefinition and revision of mouse unit for tetrodotoxin: Relationship between lethal time and mouse unit of tetrodotoxin in mouse bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. trjfas.org [trjfas.org]

- 32. Biological Activities of Tetrodotoxin-Producing Enterococcus faecium AD1 Isolated from Puffer Fishes - PMC [pmc.ncbi.nlm.nih.gov]

- 33. scielo.br [scielo.br]

A Comprehensive Technical Guide to the Pharmacological Properties of Tetrodotoxin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrodotoxin (TTX), a potent neurotoxin, has captivated the scientific community for decades due to its highly specific mechanism of action and its potential as both a powerful research tool and a therapeutic agent. This technical guide provides an in-depth exploration of the pharmacological properties of TTX and its naturally occurring and synthetic derivatives. It delves into the molecular mechanisms of voltage-gated sodium channel blockade, structure-activity relationships, pharmacokinetics, and toxicology. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key concepts to facilitate a deeper understanding and further investigation of this fascinating molecule.

Introduction

Tetrodotoxin is a small, non-proteinaceous molecule renowned for its extreme toxicity, famously associated with pufferfish (of the order Tetraodontiformes) and a variety of other marine and terrestrial organisms.[1][2] Its name is derived from the order of fish in which it was first extensively studied.[1] Despite its reputation as a lethal poison, the unique and highly selective manner in which TTX interacts with voltage-gated sodium channels (VGSCs) has made it an invaluable tool in neuroscience and pharmacology.[1][3] Furthermore, its potent analgesic properties have spurred significant interest in its therapeutic potential for managing severe pain.[4][5] This guide will provide a thorough examination of the pharmacological characteristics of TTX and its derivatives, offering the detailed information required for advanced research and development.

Mechanism of Action: Selective Blockade of Voltage-Gated Sodium Channels

The primary pharmacological action of Tetrodotoxin is the potent and selective blockade of voltage-gated sodium channels.[1][6] These channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons and muscle cells.[7]

TTX physically occludes the outer pore of the VGSC, preventing the influx of sodium ions that is necessary for membrane depolarization.[7] The interaction is highly specific, involving the positively charged guanidinium group of the TTX molecule and negatively charged amino acid residues within the channel's pore.[8] This blockade effectively silences nerve conduction and muscle contraction.

Tetrodotoxin-Sensitive vs. Tetrodotoxin-Resistant Sodium Channels

Mammalian VGSCs are classified into nine subtypes (NaV1.1–NaV1.9), which exhibit differential sensitivity to TTX.[1][9]

-

TTX-Sensitive (TTX-S) Channels: NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7 are highly sensitive to TTX, typically blocked by nanomolar concentrations.[1][3] These channels are predominantly found in the central and peripheral nervous systems and skeletal muscle.[9]

-

TTX-Resistant (TTX-R) Channels: NaV1.5, NaV1.8, and NaV1.9 are significantly less sensitive to TTX, requiring micromolar concentrations for blockade.[1] These subtypes are primarily expressed in cardiac muscle and dorsal root ganglion neurons.

This differential sensitivity is crucial for both the toxicological profile and the therapeutic potential of TTX and its derivatives.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Tetrodotoxin and its derivatives based on available scientific literature.

Table 1: Inhibitory Concentration (IC50) of Tetrodotoxin and Derivatives on Voltage-Gated Sodium Channel Subtypes

| Compound | NaV1.1 (nM) | NaV1.2 (nM) | NaV1.3 (nM) | NaV1.4 (nM) | NaV1.5 (nM) | NaV1.6 (nM) | NaV1.7 (nM) | Reference(s) |

| Tetrodotoxin (TTX) | 5.9 | 7.8 | 2.0 | 4.5 | >1000 | 3.8 | 5.5 | [10] |

| 4,9-anhydroTTX | - | 1260 | 341 | 988 | - | 7.8 - 294 | 1270 | [3][11] |

| Chiriquitoxin (CHTX) | ~20-112 | ~20-148 | ~20-148 | ~20-76 | >1000 | ~20-63 | - | [11] |

| 5-deoxyTTX | >3000 | >3000 | >3000 | >3000 | - | - | - | [11] |

| 8-deoxyTTX | >3000 | - | >3000 | >3000 | - | >3000 | - | [11] |

| 11-oxoTTX | - | High Activity | - | - | - | - | - | [12] |

| 4-epiTTX | - | Low Activity | - | - | - | - | - | [12] |

| 11-norTTX-6(S)-ol | - | Low Activity | - | - | - | - | - | [12] |

Note: IC50 values can vary depending on the experimental conditions and cell types used.

Table 2: Acute Toxicity (LD50) of Tetrodotoxin in Mice

| Route of Administration | LD50 (µg/kg) | Reference(s) |

| Oral | 232 | [13][14] |

| Intraperitoneal (i.p.) | 8.2 - 10.7 | [13][15] |

| Subcutaneous (s.c.) | 10 - 12.5 | [13] |

| Intravenous (i.v.) | 8 | [16] |

Table 3: Pharmacokinetic Parameters of Tetrodotoxin in Humans (Subcutaneous Administration)

| Dose (µg) | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) |

| 15 | 0.3046 | ~1.5 | - |

| 30 | 0.5807 | ~1.5 | - |

| 45 | 0.9914 | ~1.5 | - |

Data from a study in healthy adults. Cmax and Tmax are geometric means. AUC data was not fully provided in the abstract.[4]

Structure-Activity Relationships

The biological activity of Tetrodotoxin is intrinsically linked to its unique chemical structure. Key features influencing its potency include:

-

The Guanidinium Group: This positively charged group is essential for binding to the negatively charged residues in the sodium channel pore.[8]

-

Hydroxyl Groups: Modifications to the hydroxyl groups at various positions on the TTX molecule can significantly alter its binding affinity and selectivity for different NaV subtypes.[12]

-

The C4, C9, and C10 Positions: Alterations at these positions often lead to a dramatic decrease in toxicity, highlighting their importance in the toxin-channel interaction.

Experimental Protocols

This section outlines the methodologies for key experiments used in the study of Tetrodotoxin and its derivatives.

Electrophysiology: Whole-Cell Patch-Clamp Assay

This technique is the gold standard for assessing the inhibitory effect of TTX on specific VGSC subtypes.